3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
The compound is a pyrido[2,3-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Scientific Research Applications
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, which share structural motifs with the queried compound, have been clinically applied for treating depression, psychosis, or anxiety. These derivatives, including buspirone and trazodone, undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. These metabolites affect serotonin receptor-related effects in humans and animals, highlighting the importance of structural analogs in pharmacology and their role in developing therapeutic agents (Caccia, 2007).
Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine cores are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Research on pyranopyrimidine scaffolds, which are structurally related to the queried compound, focuses on their synthesis using various hybrid catalysts. These catalysts facilitate the development of lead molecules, showcasing the role of structural analogs in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives in Anti-inflammatory and Anticancer Applications
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives underscore their medicinal value. These studies provide insights into the mechanisms through which pyrimidines modulate the expression and activities of key inflammatory mediators, further highlighting the therapeutic potential of compounds with pyrimidine cores (Rashid et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as CCG-1423, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a coactivator of serum response factor (SRF), a transcription factor that regulates gene expression in response to various extracellular signals .
Mode of Action
CCG-1423 inhibits the nuclear accumulation of MRTF-A, a vital process in the epithelial–mesenchymal transition (EMT) associated with cancer and tissue fibrosis . The compound achieves this by disrupting the interaction between MRTF-A and importin α/β1, proteins that mediate the nuclear import of MRTF-A .
Biochemical Pathways
The inhibition of MRTF-A nuclear accumulation by CCG-1423 affects the Rho/actin/MRTF-A/SRF pathway . This pathway is involved in the regulation of a variety of cellular processes, including cell adhesion, migration, and proliferation . By inhibiting this pathway, CCG-1423 can potentially disrupt the processes that contribute to the development and progression of diseases such as cancer .
Result of Action
The inhibition of MRTF-A nuclear accumulation by CCG-1423 can lead to a decrease in the transcription of genes regulated by the SRF, thereby affecting cellular processes such as cell adhesion, migration, and proliferation . This can potentially lead to the inhibition of disease progression in conditions such as cancer .
Future Directions
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 3-(2-(4-ethylpiperazin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one on various types of cells and cellular processes are still being studied . It is thought to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-(4-ethylpiperazin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 3-(2-(4-ethylpiperazin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is involved in, including any enzymes or cofactors that it interacts with, are currently being studied . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-2-18-6-8-19(9-7-18)10-11-20-14(21)12-4-3-5-16-13(12)17-15(20)22/h3-5H,2,6-11H2,1H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSRZWCQYTVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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